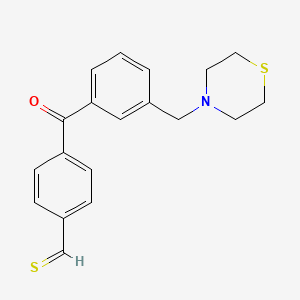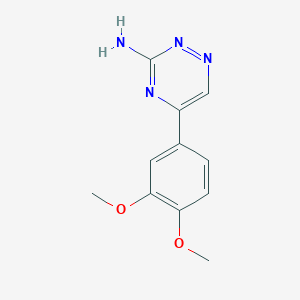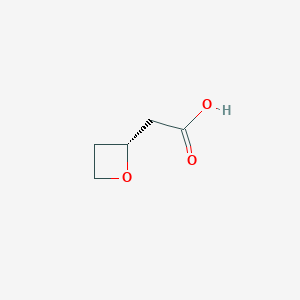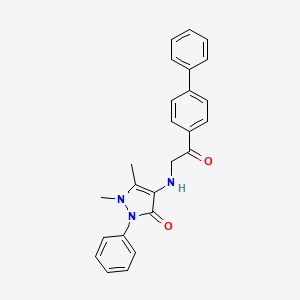
Antipyrine, 4-((p-phenylphenacylidene)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antipyrine, 4-((p-phenylphenacylidene)amino)- is a derivative of antipyrine, a compound that contains a pyrazolone moiety. This compound is known for its analgesic, antipyretic, and anti-inflammatory properties. It has been widely used in various scientific research applications due to its unique chemical structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antipyrine, 4-((p-phenylphenacylidene)amino)- typically involves the condensation of 4-aminoantipyrine with p-phenylphenacylidene. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Antipyrine, 4-((p-phenylphenacylidene)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoneimine derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
The major products formed from these reactions include quinoneimine derivatives, substituted amines, and various Schiff bases .
Wissenschaftliche Forschungsanwendungen
Antipyrine, 4-((p-phenylphenacylidene)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: Employed in biochemical assays to detect phenolic compounds and as a probe for enzyme activity.
Medicine: Investigated for its potential anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Antipyrine, 4-((p-phenylphenacylidene)amino)- involves its interaction with various molecular targets and pathways. It primarily acts by inhibiting cyclooxygenase enzymes (COX-1, COX-2, and COX-3), which are involved in the synthesis of prostaglandins. This inhibition leads to a reduction in inflammation, pain, and fever .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminoantipyrine: A derivative of antipyrine with similar analgesic and antipyretic properties.
Phenazone: Another antipyrine derivative used as an analgesic and antipyretic.
Aminopyrine: Known for its anti-inflammatory and analgesic effects.
Uniqueness
Antipyrine, 4-((p-phenylphenacylidene)amino)- is unique due to its specific chemical structure, which allows it to form stable Schiff bases and coordinate with transition metals. This unique reactivity makes it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
24377-63-7 |
|---|---|
Molekularformel |
C25H23N3O2 |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
1,5-dimethyl-4-[[2-oxo-2-(4-phenylphenyl)ethyl]amino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C25H23N3O2/c1-18-24(25(30)28(27(18)2)22-11-7-4-8-12-22)26-17-23(29)21-15-13-20(14-16-21)19-9-5-3-6-10-19/h3-16,26H,17H2,1-2H3 |
InChI-Schlüssel |
QISFIVUBOSXDFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[4-pyrrol-1-yl-2-(1H-pyrrol-3-yl)pyrrol-1-yl]phenyl]methanol](/img/structure/B11769142.png)
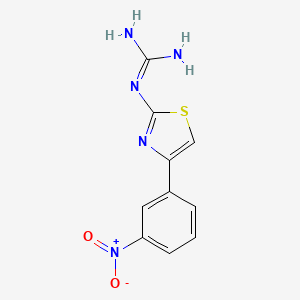
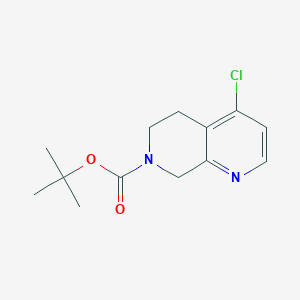
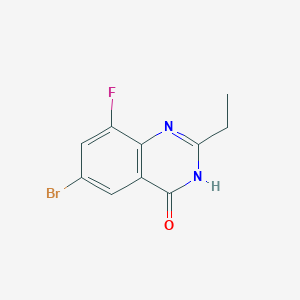
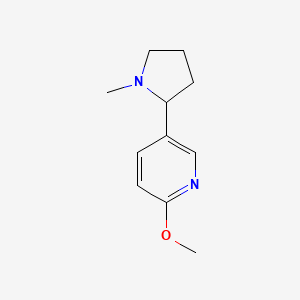
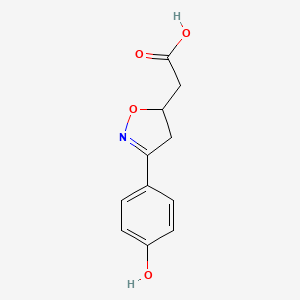
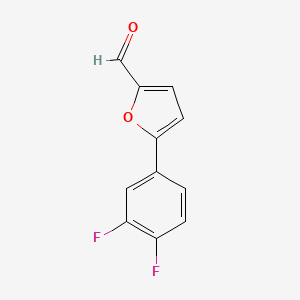
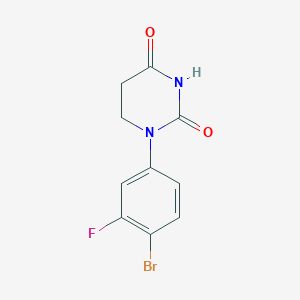
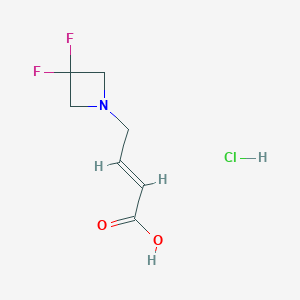
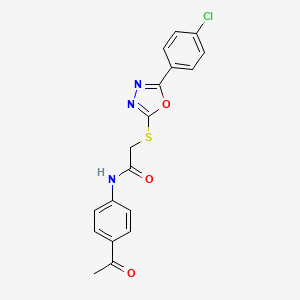
![(R)-6-Chloro-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B11769201.png)
